molecular formula C21H16N6O4S B11518296 2-{5-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

2-{5-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11518296
M. Wt: 448.5 g/mol
InChI Key: NOEJXYIQBFBWOS-WSDLNYQXSA-N
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Description

2-{5-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include furanones, amines, and substituted benzoic acids, respectively.

Scientific Research Applications

2-{5-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOIC ACID stands out due to its combination of a furan ring, a tetrazole group, and a benzoic acid moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16N6O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[5-[(E)-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H16N6O4S/c28-19(13-32-21-24-25-26-27(21)14-6-2-1-3-7-14)23-22-12-15-10-11-18(31-15)16-8-4-5-9-17(16)20(29)30/h1-12H,13H2,(H,23,28)(H,29,30)/b22-12+

InChI Key

NOEJXYIQBFBWOS-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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